2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLZQDKSRDUIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetamido Linkage Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamido linkage.
Coupling with Fluoro-substituted Benzamide: The final step involves coupling the acetamido-indole intermediate with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with indole structures often exhibit anticancer properties. Studies have shown that derivatives similar to 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
-
Antimicrobial Properties :
- The indole ring is known for its antimicrobial activity. Compounds with similar structures have been shown to possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.
-
Neurological Effects :
- Indole derivatives are also being studied for their neuroprotective effects. They may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Anti-inflammatory Effects :
- Some studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders.
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that a compound structurally similar to this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Efficacy : In another study, derivatives of the compound were tested against various bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. This suggests potential for use in developing new antimicrobial agents.
Data Tables
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various protein targets, modulating their activity. The fluoro group may enhance binding affinity and specificity, while the acetamido linkage provides structural stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Modifications
The compound’s structure can be compared to benzoxazole, benzimidazole, and triazole-containing derivatives (Table 1). Key differences lie in the heterocyclic core, substituents, and linkage groups.
Table 1: Structural Comparison of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide with Analogues
Anticancer Potential
- Benzoxazole Derivatives (12c–12h) : Exhibited cytotoxicity against HepG2 cells (IC₅₀ ~10–25 µM) via apoptosis induction, upregulating pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 . The tert-butyl and methoxy groups in 12d and 12g enhanced activity, suggesting bulky substituents improve target engagement.
- Benzimidazole Analogues (N9, N18) : Demonstrated superior potency (IC₅₀ = 4.53–5.85 µM) compared to 5-FU (IC₅₀ = 9.99 µM) against cancer cells. The 4-methoxy group in N18 likely improved membrane permeability .
- Target Compound: While specific data are lacking, the indole-acetamido core aligns with apoptosis modulation pathways. The 2-fluoro group may enhance DNA intercalation or kinase inhibition, akin to fluorinated anticancer drugs like panobinostat .
Antimicrobial Activity
- Benzimidazole-thioacetamido Compounds : Showed broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL). The thioether linkage and electron-withdrawing substituents (e.g., chloro) improved bacterial membrane disruption .
- Target Compound : The absence of a thioether group may reduce antimicrobial efficacy compared to benzimidazole analogues but could favor selectivity for eukaryotic targets .
Pharmacokinetic and Physicochemical Properties
- Indole vs. Benzimidazole : Indole’s planar structure may facilitate π-π stacking with aromatic residues in target proteins, whereas benzimidazole’s sulfur atom (in thioacetamido derivatives) contributes to hydrogen bonding and redox activity .
- Solubility : The methyl ester in CI-39 improves solubility over the free carboxylic acid, but the target compound’s fluorine and benzamide groups may balance lipophilicity and aqueous solubility .
Biological Activity
2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which have been extensively studied for their therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H18FN3O, and it features a fluorine atom, an indole moiety, and an amide functional group. The presence of these functional groups is crucial for its biological activity.
Structure
- Molecular Formula : C19H18FN3O
- Molecular Weight : 325.36 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer properties of various benzamide derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15.4 |
| Jurkat | 12.7 |
These results indicate that the compound exhibits potent cytotoxicity, comparable to standard chemotherapeutic agents.
The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Bcl-2 : The compound has been shown to downregulate Bcl-2 expression, a protein that inhibits apoptosis in cancer cells.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting that it promotes programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was evaluated against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate a potential role for this compound in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide, and what key reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves coupling 2-(1H-indol-3-yl)acetamide with 2-fluorobenzoyl derivatives. Key steps include:
- Using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base to activate carboxyl groups .
- Optimizing reaction temperature (0–30°C) and stirring duration (overnight) to minimize side products .
- Purification via column chromatography or recrystallization from methanol to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 (400 MHz) to confirm functional groups, including indole NH (~10.8 ppm) and benzamide protons .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (theoretical m/z: 391.1234 for C23H17FN3O2+) to validate molecular composition .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended to assess the compound's potential therapeutic activities?
- Methodology :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .
- Enzyme Inhibition : Arp2/3 complex inhibition assays (IC50 determination), given structural similarity to CK-666 (a known Arp2/3 inhibitor) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when determining the compound's three-dimensional structure?
- Methodology :
- Use SHELXL refinement with twin-law corrections for twinned crystals and disorder modeling for flexible substituents (e.g., indole side chains) .
- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .
- Employ synchrotron radiation for high-resolution data collection (<1.0 Å) to reduce ambiguity in electron density maps .
Q. What strategies are employed to optimize the compound's pharmacokinetic properties while maintaining bioactivity?
- Methodology :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility (logP reduction via QikProp predictions) .
- Prodrug Design : Conjugate with ester or glycosyl groups to enhance oral bioavailability, followed by enzymatic cleavage studies .
- In Vitro ADMET : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests to prioritize derivatives .
Q. How do molecular docking studies contribute to understanding the compound's interaction with biological targets like the Arp2/3 complex?
- Methodology :
- Target Preparation : Retrieve Arp2/3 structure (PDB: 1K8K) and prepare binding pockets using AutoDock Tools .
- Docking Simulations : Flexible ligand docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Arg206, hydrophobic contacts with Trp214) .
- MD Simulations : 100-ns simulations (AMBER) to assess binding stability and free energy landscapes (MM-PBSA calculations) .
Q. What computational and experimental approaches reconcile discrepancies in structure-activity relationship (SAR) data for benzamide derivatives?
- Methodology :
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., fluoro at position 2) with Arp2/3 inhibitory activity .
- Free-Wilson Analysis : Quantify contributions of indole and benzamide moieties to bioactivity using combinatorial libraries .
- Isothermal Titration Calorimetry (ITC) : Validate predicted binding affinities by measuring ΔG and ΔH values for target-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
